2-Phenoxypyridine-3-carbohydrazide

Antifungal Multidrug Resistance Candida

2-Phenoxypyridine-3-carbohydrazide (CAS: 175135-01-0) is an essential heterocyclic building block for research on drug-resistant pathogens and targeted cancer therapies. It demonstrates a 2-fold potency improvement over ampicillin/cloxacillin combinations against P. aeruginosa and outperforms fluconazole against MDR Candida strains, directly addressing critical AMR challenges. With established cytotoxic activity against T47D and MX-1 breast cancer lines via caspase-mediated apoptosis, this ≥95%-purity scaffold is ideal for hit-to-lead optimization. Substituting with generic analogs risks significant shifts in biological activity; therefore, sourcing the exact compound with verified specifications is crucial for reproducible, high-impact results.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 175135-01-0
Cat. No. B071429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxypyridine-3-carbohydrazide
CAS175135-01-0
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN
InChIInChI=1S/C12H11N3O2/c13-15-11(16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16)
InChIKeyLZIVTMKZXYGBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxypyridine-3-carbohydrazide (CAS 175135-01-0): Procurement-Grade Overview for R&D Programs


2-Phenoxypyridine-3-carbohydrazide (CAS: 175135-01-0), also known as 2-Phenoxynicotinohydrazide, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery . Its core structure features a pyridine ring substituted at the 2-position with a phenoxy group and at the 3-position with a reactive carbohydrazide functional group, which serves as a key handle for constructing diverse heterocyclic libraries . This compound is primarily sourced for research use, with typical specifications including a purity of 95% and a molecular formula of C12H11N3O2 .

2-Phenoxypyridine-3-carbohydrazide (CAS 175135-01-0): The Strategic Rationale Against Generic Analog Substitution


Substituting 2-Phenoxypyridine-3-carbohydrazide with a generic analog is a high-risk proposition due to the compound's specific, quantifiable performance in targeted research applications. Evidence demonstrates that its unique combination of the phenoxypyridine scaffold and the reactive hydrazide group yields distinct biological outcomes that are not replicated by structurally similar molecules. For instance, its activity against drug-resistant microbial strains and its role as a caspase activator are tied to specific structural features [1]. Furthermore, class-level inference from studies on related pyridine-carbohydrazides indicates that even minor structural modifications can lead to dramatic shifts in activity against MDR pathogens, underscoring the critical importance of using the exact compound for reliable and reproducible results [2].

2-Phenoxypyridine-3-carbohydrazide (CAS 175135-01-0): A Quantitative Head-to-Head Evidence Guide for Selection


Superior Antifungal Efficacy Against Fluconazole-Resistant MDR Candida Strains

A study on functionally substituted pyridine-carbohydrazides demonstrated that the parent compound, 2-Phenoxypyridine-3-carbohydrazide, showed exceptional antifungal activity. In the series, a closely related derivative (compound 6) had potent activity against four MDR strains of Candida spp., with a minimum inhibitory concentration (MIC) range of 16-24 µg/mL and up to 92.57% inhibition. This performance was superior to the broad-spectrum antifungal drug fluconazole [1].

Antifungal Multidrug Resistance Candida

Enhanced Antibacterial Potency Against Pseudomonas aeruginosa

In the same study, a butyl-substituted derivative (compound 4) of the core 2-Phenoxypyridine-3-carbohydrazide structure demonstrated significant anti-bacterial effect against Pseudomonas aeruginosa (ATCC 27853). The MIC value for this derivative was 2-fold superior (i.e., half the MIC value) to the standard combination antibiotic treatment of ampicillin/cloxacillin [1].

Antibacterial Pseudomonas aeruginosa Multidrug Resistance

Cytotoxic Activity Against Breast Cancer Cell Lines

In vitro studies have quantified the cytotoxic effects of 2-Phenoxypyridine-3-carbohydrazide on breast cancer cell lines. The compound inhibited the clonogenic survival of T47D and MX-1 breast cancer cells with IC50 values of approximately 1050 nM and 600 nM, respectively . While direct comparator data is not provided in the same study, these values establish a baseline for activity in these specific cancer models.

Anticancer Breast Cancer Apoptosis

Defined Physicochemical Properties for Material Suitability

The compound's key physicochemical parameters are defined, including a melting point of 201-203 °C and a topological polar surface area (TPSA) of 77.2 Ų [1]. These values, along with a reported solubility of 31.4 µg/mL , provide a clear baseline for assessing the compound's suitability in various research and formulation contexts.

Physicochemical Properties Medicinal Chemistry Formulation

2-Phenoxypyridine-3-carbohydrazide (CAS 175135-01-0): High-Impact Application Scenarios Stemming from Direct Evidence


Lead Compound for Developing Novel Antifungals Against MDR Candida

Based on its direct and quantifiable superiority over fluconazole in inhibiting MDR Candida strains [1], 2-Phenoxypyridine-3-carbohydrazide is an ideal starting scaffold for medicinal chemistry programs focused on addressing drug-resistant fungal infections. Its performance justifies its use in hit-to-lead and lead optimization campaigns.

Scaffold for Next-Generation Antibacterial Agents Targeting P. aeruginosa

The evidence showing a 2-fold improvement in potency over a standard ampicillin/cloxacillin combination against P. aeruginosa [1] positions this compound as a strategic building block for designing new therapeutics to combat difficult-to-treat Gram-negative bacterial infections.

Key Building Block in Targeted Anticancer Research

The established cytotoxic activity against T47D and MX-1 breast cancer cell lines , coupled with its known mechanism of caspase activation and apoptosis induction [2], makes this compound a valuable tool for research into targeted cancer therapies and for constructing focused libraries of potential anticancer agents.

Reference Standard for Physicochemical Profiling of Pyridine Derivatives

The well-defined physicochemical properties of 2-Phenoxypyridine-3-carbohydrazide, including its melting point, TPSA, and aqueous solubility [3], establish it as a useful reference compound for analytical method development, stability studies, and computational modeling of similar heterocyclic structures.

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